molecular formula C20H20N6O4S2 B2965234 ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 1327241-05-3

ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2965234
CAS No.: 1327241-05-3
M. Wt: 472.54
InChI Key: WFDGLFBMQJKZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H20N6O4S2 and its molecular weight is 472.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that compounds containingbenzimidazole and thiazole moieties have been associated with a wide range of biological activities . These include antimicrobial, antifungal, antiviral, and antitumor activities . Therefore, it is plausible that the compound interacts with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

The presence ofbenzimidazole and thiazole moieties suggests that the compound may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or disruption of protein-protein interactions .

Biochemical Pathways

Given the broad range of biological activities associated withbenzimidazole and thiazole compounds , it is likely that the compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, immune response, or cellular stress response, among others.

Pharmacokinetics

It has been suggested that the polar nature of theimidazole ring could improve the pharmacokinetic parameters of imidazole-containing compounds . This could potentially enhance the compound’s bioavailability, allowing it to reach its targets more effectively.

Result of Action

Given the biological activities associated withbenzimidazole and thiazole compounds , it is plausible that the compound could have a range of effects at the molecular and cellular level. These could potentially include inhibition of cell growth, induction of cell death, modulation of immune response, or disruption of cellular homeostasis, among others.

Properties

IUPAC Name

ethyl 2-[2-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S2/c1-2-29-18(28)9-12-10-31-19(21-12)24-16(27)11-32-20-26-25-17(30-20)8-7-15-22-13-5-3-4-6-14(13)23-15/h3-6,10H,2,7-9,11H2,1H3,(H,22,23)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDGLFBMQJKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.